molecular formula C4H9NaS B1598934 Sodium 1-butanethiolate CAS No. 4779-86-6

Sodium 1-butanethiolate

Cat. No.: B1598934
CAS No.: 4779-86-6
M. Wt: 112.17 g/mol
InChI Key: VTLWRSNWWLIJTQ-UHFFFAOYSA-M
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Description

Sodium 1-butanethiolate, also known as 1-butanethiol sodium salt, is an organosulfur compound with the molecular formula CH₃CH₂CH₂CH₂SNa. It is a white to off-white powder that is highly soluble in water. This compound is commonly used in organic synthesis as a nucleophile and reducing agent .

Mechanism of Action

Target of Action

Sodium 1-butanethiolate, also known as 1-Butanethiol sodium salt , is primarily used as a reagent in chemical reactions . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .

Mode of Action

This compound acts as a strong nucleophile . In a nucleophilic substitution reaction, the butanethiolate ion (CH3CH2CH2CH2S-) acts as a nucleophile, donating an electron pair to an electrophilic carbon on another molecule . This results in the formation of a new bond and the expulsion of a leaving group from the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. It’s commonly used for the synthesis of various thiol esters and thioethers . It’s also efficient for S N 2 type dealkylations of hindered esters and lactones , and for the cleavage of aryl methyl ethers .

Result of Action

The result of this compound’s action is the formation of new organic compounds. By acting as a nucleophile, it enables the synthesis of a wide range of thiol esters, thioethers, and other sulfur-containing compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can depend on factors like temperature, solvent, and the presence of other reagents. It’s worth noting that this compound is a solid and is easier to handle compared to gaseous or liquid thiols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1-butanethiolate can be synthesized through the reaction of 1-butanethiol with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature:

CH3CH2CH2CH2SH+NaOHCH3CH2CH2CH2SNa+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{SNa} + \text{H}_2\text{O} CH3​CH2​CH2​CH2​SH+NaOH→CH3​CH2​CH2​CH2​SNa+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting 1-butanethiol with sodium metal or sodium hydride in an inert atmosphere. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-butanethiolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides (e.g., methyl iodide) and esters. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Major Products

    From Nucleophilic Substitution: The major products are thioethers (e.g., butyl methyl sulfide).

    From Oxidation: The major products include disulfides (e.g., dibutyl disulfide) and sulfonates.

Scientific Research Applications

Sodium 1-butanethiolate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanethiolate (CH₃SNa)
  • Sodium ethanethiolate (CH₃CH₂SNa)
  • Sodium 2-propanethiolate (CH₃CH₂CH₂SNa)
  • Sodium thiophenolate (C₆H₅SNa)

Uniqueness

Compared to its analogs, sodium 1-butanethiolate has a longer alkyl chain, which can influence its reactivity and solubility. This makes it particularly useful in reactions where a longer carbon chain is desired .

Properties

IUPAC Name

sodium;butane-1-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWRSNWWLIJTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-79-5 (Parent)
Record name 1-Butanethiol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70197274
Record name 1-Butanethiol, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4779-86-6
Record name 1-Butanethiol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanethiol, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium butane-1-thiolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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